Sodium usnate
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Overview
Description
Usnic acid sodium is a sodium salt derivative of usnic acid, a naturally occurring dibenzofuran derivative found in several lichen species. Usnic acid has been known for its diverse biological activities, including antimicrobial, antiviral, antitumor, and antiparasitic properties . The compound is characterized by its yellow or orange color and needle-like crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Usnic acid sodium can be synthesized through the reaction of usnic acid with sodium hydroxide. The process involves dissolving usnic acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt . The reaction is typically carried out at room temperature and under stirring conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of usnic acid sodium involves the extraction of usnic acid from lichens, followed by its conversion to the sodium salt. The extraction process can be optimized using various techniques such as heat reflux extraction, shaking extraction, and ultrasound-assisted extraction . The extracted usnic acid is then reacted with sodium hydroxide to produce usnic acid sodium on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Usnic acid sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to react with amines in the carbonyl group and form esters in the hydroxyl groups .
Common Reagents and Conditions:
Oxidation: Usnic acid sodium can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, typically under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of usnic acid, such as esters, amides, and reduced forms of the compound .
Scientific Research Applications
Usnic acid sodium has a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of usnic acid sodium involves several pathways:
Mitochondrial Disruption: Usnic acid sodium disrupts mitochondrial function, leading to changes in oxidative stress and inducing cell death.
Enzyme Inhibition: The compound inhibits various enzymes, including cytochrome enzymes and 4-hydroxyphenylpyruvate dioxygenase, affecting cellular metabolism.
Free Radical Scavenging: Usnic acid sodium scavenges free radicals, protecting against oxidative stress and associated chronic diseases.
Comparison with Similar Compounds
Usnic acid sodium is unique compared to other similar compounds due to its diverse biological activities and specific molecular targets. Similar compounds include:
Dibenzofurans: Compounds with a similar core structure but varying functional groups, such as norstictic acid and protocetraric acid.
Usnic acid sodium stands out due to its potent antimicrobial and antioxidant properties, making it a valuable compound for various applications.
Biological Activity
Sodium usnate (SAU) is a water-soluble derivative of usnic acid, primarily derived from the lichen Usnea. This compound has garnered attention for its diverse biological activities, including antimicrobial, antileishmanial, anticancer, and molluscicidal effects. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.
This compound is synthesized to enhance the solubility of usnic acid, facilitating its application in various biological assays. The increased solubility allows for better bioavailability and therapeutic potential compared to its parent compound, usnic acid .
2. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens:
- Staphylococcus aureus : Research indicates that this compound has potent activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting its potential as an alternative antimicrobial agent .
- Antiparasitic Effects : this compound has demonstrated effectiveness against Leishmania amazonensis, with studies showing IC50 values significantly lower than those of conventional treatments .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | IC50 (μM) | Reference |
---|---|---|
Staphylococcus aureus | 5.0 | |
Leishmania amazonensis | 2.09 (promastigotes) | |
19.97 (intracellular amastigotes) |
3. Anticancer Activity
Recent studies have highlighted this compound's anticancer properties:
- Colorectal Cancer : Potassium usnate, a related compound, showed potent anticancer effects in vitro and inhibited liver metastasis in murine models. It downregulated key epithelial-mesenchymal transition markers and metastasis-related genes, suggesting a mechanism for its anticancer activity .
- Bioavailability : this compound's solubility enhances its bioavailability in tumor tissues compared to usnic acid, making it a promising candidate for cancer therapy .
4. Molluscicidal Activity
This compound has been investigated for its potential as a molluscicide:
- Control of Biomphalaria glabrata : Studies have shown that this compound can effectively kill both adult snails and embryos at concentrations as low as 1 µg/ml without significant toxicity to non-target organisms like brine shrimp (Artemia salina) . This suggests its viability as an environmentally friendly alternative to synthetic molluscicides.
Table 2: Molluscicidal Activity of this compound
Organism | Lethal Concentration (µg/ml) | Reference |
---|---|---|
Adult B. glabrata | 1 | |
Embryos of B. glabrata | 0.92 | |
Artemia salina | No toxicity at ≤10 |
The mechanisms underlying the biological activities of this compound are diverse:
- Antileishmanial Mechanism : this compound complexes with lanthanide ions have been shown to disrupt mitochondrial function in Leishmania species, leading to cell death through apoptosis or necrosis .
- Anticancer Mechanism : The downregulation of metastasis-related genes suggests that this compound may interfere with cellular signaling pathways involved in cancer progression .
6. Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- A study demonstrated that this compound complexes exhibited enhanced selectivity against leishmanial parasites compared to free this compound, indicating potential for targeted therapies .
- Another investigation into the use of potassium usnate showed significant improvements in bioavailability and therapeutic efficacy in colorectal cancer models compared to traditional formulations .
Properties
CAS No. |
34769-44-3 |
---|---|
Molecular Formula |
C18H15NaO7 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
sodium;4,8-diacetyl-1-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-3-olate |
InChI |
InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+1/p-1 |
InChI Key |
MKLQPOLHKMNWKN-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |
Canonical SMILES |
CC1=C(C2=C(C(=C1[O-])C(=O)C)OC3=CC(=O)C(C(=O)C32C)C(=O)C)O.[Na+] |
Pictograms |
Irritant |
Related CAS |
39012-86-7 |
Synonyms |
(+)-Usnic acid sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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